molecular formula C13H13BrN2O3 B11784879 Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate

Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B11784879
M. Wt: 325.16 g/mol
InChI Key: AWJCWOQYJFDWNI-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate with a suitable hydroxylating agent. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-4-bromo-1H-pyrazole-3-carboxylate
  • Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate
  • Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 1-benzyl-4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and hydroxyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

ethyl 2-benzyl-4-bromo-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H13BrN2O3/c1-2-19-13(18)11-10(14)12(17)16(15-11)8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3

InChI Key

AWJCWOQYJFDWNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)CC2=CC=CC=C2)Br

Origin of Product

United States

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